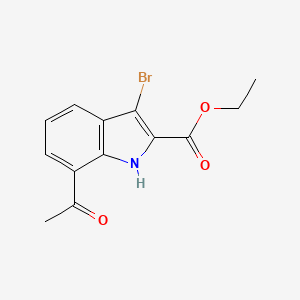
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position, an acetyl group at the 7-position, and a bromine atom at the 3-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with 1H-indole-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified to form 1H-indole-2-carboxylate.
Bromination: Bromine is introduced at the 3-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS).
Acetylation: The acetyl group is introduced at the 7-position using an acetylating agent like acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative of the indole compound.
Aplicaciones Científicas De Investigación
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.
Ethyl 7-acetyl-1H-indole-2-carboxylate: Similar structure but lacks the bromine atom at the 3-position.
Ethyl 3-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.
Uniqueness
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is unique due to the presence of both the acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-10(14)9-6-4-5-8(7(2)16)11(9)15-12/h4-6,15H,3H2,1-2H3 |
Clave InChI |
MNZWWCBZDRZHRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


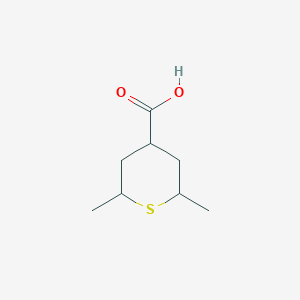



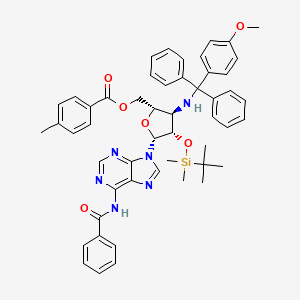

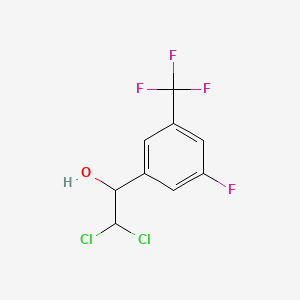


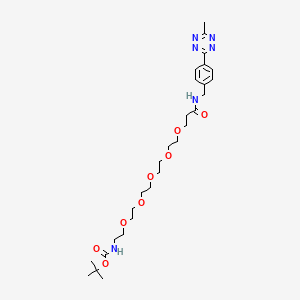
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
